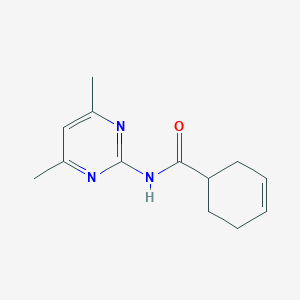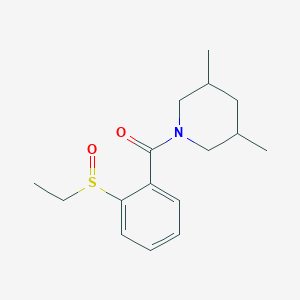
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications, including as a pharmaceutical intermediate, as well as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). By inhibiting these enzymes, N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects and may be able to protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential use in the development of new drugs. It has been shown to exhibit antitumor activity and may be able to treat a variety of other diseases. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.
Future Directions
There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide. One potential direction is the development of new drugs based on this compound. It has been shown to exhibit antitumor activity and may be useful in the treatment of various other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide and its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the potential limitations of using N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide in lab experiments, including its limited solubility in water.
Synthesis Methods
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 4,6-dimethyl-2-aminopyrimidine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential use in various research applications, including as a pharmaceutical intermediate and in the development of new drugs. It has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease, Parkinson's disease, and viral infections.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-8-10(2)15-13(14-9)16-12(17)11-6-4-3-5-7-11/h3-4,8,11H,5-7H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXYTLSXSSRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2CCC=CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

